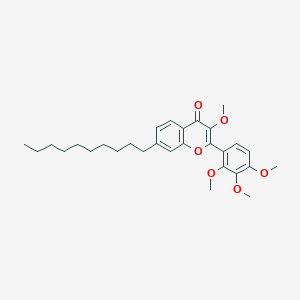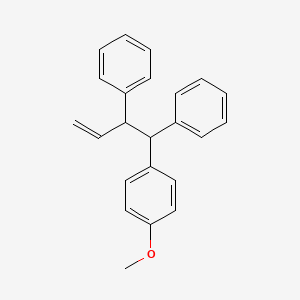
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a triethylsilyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the silylation is achieved using reagents like triethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Silylation and Desilylation: The triethylsilyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Silylation: Triethylsilyl chloride in the presence of a base like pyridine.
Desilylation: Acidic conditions or fluoride sources like tetrabutylammonium fluoride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 2,4-dichloro-3-(triethylsilyl)- involves its interaction with various molecular targets. The chlorine atoms and the triethylsilyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzoic Acid: Lacks the triethylsilyl group, making it less hydrophobic and potentially less reactive in certain contexts.
3,4-Dichlorobenzoic Acid: Similar structure but with different chlorine atom positions, leading to different chemical properties and reactivity.
Benzoic Acid: The parent compound, without any chlorine or silyl groups, has different reactivity and applications.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
650598-47-3 |
|---|---|
Molekularformel |
C13H18Cl2O2Si |
Molekulargewicht |
305.27 g/mol |
IUPAC-Name |
2,4-dichloro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
UMZHDJNSCSVQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B12586094.png)



![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B12586126.png)

![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)


![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
